molecular formula C7H3BrN4 B1268479 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 352637-44-6

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1268479
CAS No.: 352637-44-6
M. Wt: 223.03 g/mol
InChI Key: IDYCEZBYNPADDN-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H3BrN4 and a molecular weight of 223.03 g/mol . This compound is characterized by a pyrazolo[1,5-a]pyrimidine core structure substituted with a bromine atom at the 6-position and a cyano group at the 3-position. It is a solid at room temperature and is used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromopyrazole with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

Scientific Research Applications

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and cyano group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-6-3-10-7-5(1-9)2-11-12(7)4-6/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYCEZBYNPADDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346710
Record name 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352637-44-6
Record name 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
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